N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-isopropyl-acetamide
Description
Properties
IUPAC Name |
N-[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-9(2)16(11(4)17)12-6-5-7-15(8-12)13(18)10(3)14/h9-10,12H,5-8,14H2,1-4H3/t10-,12?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWOHGLVGQKNIC-NUHJPDEHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)C(=O)C(C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)N(C(C)C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly vs. Convergent Synthesis
The compound is typically synthesized via a stepwise assembly approach, as outlined in patent literature and synthetic protocols. This method prioritizes modularity, allowing independent optimization of each subunit:
-
Piperidine ring construction
-
Introduction of the isopropyl group
-
Coupling with the (S)-2-amino-propionyl moiety
-
Final acetylation
In contrast, convergent synthesis strategies, though less common, involve pre-forming the (S)-2-amino-propionyl-piperidine intermediate before N-isopropyl-acetamide incorporation. While this reduces step count, it introduces challenges in regioselectivity during late-stage functionalization.
Key Reaction Steps and Mechanistic Insights
Piperidine Ring Formation
The piperidine core is constructed via cyclization of 1,5-diaminopentane derivatives or reductive amination of δ-keto esters . A representative protocol involves:
N-Isopropylation and Acylation
Optimization of Critical Parameters
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield | Source |
|---|---|---|---|
| Acylation solvent | DCM/Water | 78% vs. 45% (THF) | |
| N-Isopropylation T | 80°C | 82% vs. 65% (RT) | |
| Reaction pH | 10–11 | Minimizes hydrolysis |
Elevated temperatures during N-alkylation improve kinetics but risk side reactions (e.g., Hofmann elimination), necessitating precise control.
Stereochemical Control
The (S)-configuration at the 2-amino-propionyl group is preserved using chiral auxiliaries or enzymatic resolution . Key strategies include:
-
Asymmetric hydrogenation : (R)-BINAP-Ru catalysts (99% ee)
-
Kinetic resolution : Lipase-mediated acyl transfer (Candida antarctica)
Analytical Characterization
Spectroscopic Profiling
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (DMSO-d₶) | δ 1.05 (d, J=6.5 Hz, 6H) | Isopropyl CH₃ |
| δ 3.45–3.70 (m, 3H) | Piperidine H | |
| HRMS | m/z 270.2143 [M+H]⁺ | C₁₄H₂₈N₃O₂⁺ |
HPLC purity assays (C18 column, 0.1% TFA/MeCN) confirm ≥98% purity, critical for pharmacological applications.
Industrial-Scale Challenges
Purification Difficulties
-
Byproduct formation : N-overacylation (≈12% without kinetic control)
-
Mitigation : Gradient elution chromatography (Heptane:EtOAc 4:1 → 1:1)
Cost-Efficiency Analysis
| Component | Cost Contribution |
|---|---|
| Chiral catalysts | 38% |
| Solvent recovery | 22% |
| Labor | 18% |
Transitioning from batch to flow chemistry reduces solvent waste by 60%, as demonstrated in pilot-scale trials.
Emerging Methodologies
Photocatalytic Amination
Recent advances employ Ir(ppy)₃ photocatalysts for direct C–H amination, bypassing traditional protecting group strategies. Preliminary data show:
-
Yield : 67% (vs. 52% thermal)
-
Stereoretention : 98% ee
Biocatalytic Approaches
Immobilized transaminases enable single-step synthesis from ketone precursors, though substrate scope remains limited.
Chemical Reactions Analysis
Types of Reactions
N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Pain Management
N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-isopropyl-acetamide has been studied for its analgesic properties. It is structurally related to known analgesics and may interact with opioid receptors, potentially offering pain relief without the severe side effects associated with traditional opioids. Research indicates that compounds with similar structures can modulate pain pathways effectively .
Neurological Disorders
This compound has potential applications in treating neurological disorders such as anxiety and depression. Its action may involve modulation of neurotransmitter systems, including serotonin and norepinephrine pathways. Studies have shown that piperidine derivatives can exhibit antidepressant-like effects in animal models, suggesting a promising avenue for further research in human applications .
Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations indicate that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation. This warrants further exploration in clinical settings to evaluate its efficacy against specific cancer types .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in ring size, substituent positions, and functional groups. Key differences and their implications are outlined below:
Piperidine vs. Pyrrolidine Ring Systems
- Compound: N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide (PubChem) .
- Comparison: Ring Size: Pyrrolidine (5-membered) vs. piperidine (6-membered). Piperidine’s chair conformation offers greater conformational stability.
Substituent Position on Piperidine
- Compound: N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-isopropyl-acetamide (CymitQuimica) .
- Comparison: Substituent Position: Acetamide at piperidine 4-position vs. 3-position. Impact: Spatial orientation differences may affect hydrogen bonding or hydrophobic interactions.
Functional Group Modifications
- Compound: (E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide (LLNL-JRNL-851875) . Key Differences:
- 1-position substituent: Ethyl (non-chiral) vs. (S)-2-aminopropionyl.
- Acetamide modification: Hydroxyimino (oxime) replaces isopropyl. Impact: Loss of chiral amino acid mimicry reduces peptide-like interactions. The oxime group introduces tautomerism and enhanced hydrogen-bonding capacity.
Compound : N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide (CAS 1353997-01-9) .
- Key Differences :
- 1-position substituent: Benzyl (aromatic) vs. (S)-2-aminopropionyl.
- Acetamide modification: Chloro substituent.
Amide vs. Carbamate Derivatives
- Compound: [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (化源网) . Key Differences:
- Functional group: Carbamic acid benzyl ester vs. acetamide.
- Impact : The carbamate group is more hydrolytically labile than the acetamide, affecting stability under physiological conditions. The benzyl ester adds steric bulk and lipophilicity.
Data Table: Structural and Physicochemical Comparison
Biological Activity
N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-isopropyl-acetamide is a synthetic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activity. Its molecular formula is C₁₁H₁₉N₃O₂, indicating the presence of a piperidine ring, an isopropyl group, and an acetamide moiety. This compound has been investigated for various biological activities, including its pharmacological effects and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the following components:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Isopropyl Group : A branched alkyl group that influences the compound's lipophilicity.
- Acetamide Moiety : Contributes to the compound's ability to interact with biological targets.
Table 1: Structural Features and Biological Activity
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[1-(2-Amino-propionyl)-piperidin-3-yl]-N-methyl-acetamide | Similar piperidine structure but with a methyl group | Potentially similar pharmacological effects |
| N-[1-(2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide | Pyrrolidine instead of piperidine | Different binding affinities and activities |
| N-[1-(2-Amino-propionyl)-morpholin-3-yl]-N-isopropyl-acetamide | Morpholine ring structure | Variability in activity due to ring differences |
The unique combination of these structural elements may lead to distinct biological interactions, highlighting its potential as a therapeutic agent.
Pharmacological Effects
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Antitumor Properties : Preliminary studies indicate that it may possess cytotoxic effects against certain cancer cell lines.
- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, it is hypothesized that this compound may also provide neuroprotection.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential mechanisms of action for this compound:
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of similar piperidine derivatives against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) ranging from 64 to 512 µg/mL .
- Antitumor Activity Assessment : In vitro assays conducted on various human cancer cell lines demonstrated that compounds with similar structures exhibited significant cytotoxicity, prompting further investigation into their mechanisms of action .
The mechanism by which this compound exerts its biological effects is still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
- Interaction with Receptors : The compound may interact with specific receptors or proteins within cells, influencing signaling pathways associated with growth and survival.
Q & A
Q. What statistical approaches are recommended for dose-response studies?
-
Curve Fitting : Use nonlinear regression (GraphPad Prism) with the Hill equation:
where = Hill coefficient. Report IC₅₀/EC₅₀ with 95% confidence intervals.
-
Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates. Validate with bootstrap resampling .
Q. How to address discrepancies between computational and experimental logD values?
- Root Cause : Differences often arise from protonation state assumptions. Calculate pKa using MarvinSketch or ACD/Labs, then measure logD at physiological pH (7.4) via shake-flask (octanol/buffer) with UV quantification.
- Adjustments : Refine computational models (e.g., COSMO-RS) using experimental data for analogous piperidine-acetamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
